

# endo-BCN-NHS carbonate chemical structure and properties

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## Compound of Interest

Compound Name: *endo-BCN-NHS carbonate*

Cat. No.: *B3180344*

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## An In-Depth Technical Guide to endo-BCN-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **endo-BCN-NHS carbonate**, a key reagent in bioconjugation and chemical biology.

### Core Concepts: Chemical Structure and Properties

**Endo-BCN-NHS carbonate**, systematically named (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, is a heterobifunctional crosslinker.<sup>[1][2]</sup> Its structure is characterized by two key reactive moieties: an endo-bicyclo[6.1.0]nonyne (BCN) group and an N-hydroxysuccinimide (NHS) carbonate.<sup>[1][3]</sup> The BCN group is a strained alkyne that readily participates in copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-containing molecules.<sup>[2][4]</sup> The NHS carbonate group is an amine-reactive ester that forms stable carbamate linkages with primary amines, such as the lysine residues found in proteins.<sup>[1]</sup>

The combination of these two functionalities allows for a two-step, orthogonal bioconjugation strategy. First, the NHS carbonate is used to attach the BCN moiety to a biomolecule of interest. Subsequently, the BCN-functionalized biomolecule can be reacted with an azide-

containing molecule. This reagent is particularly valuable for applications in drug delivery, probe development, and protein and antibody labeling.[5]

Chemical Structure:

(Note: [BCN] represents the bicyclo[6.1.0]nonyne core structure)

Physicochemical Properties:

Property	Value	References
CAS Number	1426827-79-3	[6]
Molecular Formula	C <sub>15</sub> H <sub>17</sub> NO <sub>5</sub>	[1][6]
Molecular Weight	291.30 g/mol	[1][6]
Appearance	White to light yellow solid	[6]
Purity	Typically >90-97%	[1][6]
Solubility	Soluble in organic solvents like DMSO and DMF.	-
Storage	Recommended storage at -20°C under an inert atmosphere.	[1]

## Reactivity and Stability

The utility of **endo-BCN-NHS carbonate** is rooted in the distinct reactivity of its two functional groups.

NHS Carbonate Reactivity and Stability:

The NHS carbonate group reacts with primary amines at a slightly alkaline pH (typically 7.2-8.5) to form a stable carbamate bond.[1] The reaction proceeds via nucleophilic attack of the amine on the activated carbonate, leading to the release of N-hydroxysuccinimide. It is important to perform this reaction in amine-free buffers, such as phosphate or bicarbonate buffers, to avoid unwanted side reactions.

The stability of the NHS ester is pH-dependent. Hydrolysis of the ester is a competing reaction, and its rate increases with pH. At pH 8.6 and 4°C, the half-life of a typical NHS ester can be as short as 10 minutes. Therefore, it is crucial to use freshly prepared solutions of **endo-BCN-NHS carbonate** and to control the pH of the reaction mixture.

A study on BCN derivatives highlighted that carbamate linkages, such as those formed by **endo-BCN-NHS carbonate**, can be less stable in biological media compared to amide bonds.<sup>[7]</sup> This suggests that for applications requiring long-term stability in a cellular environment, the choice of linker chemistry is a critical consideration.<sup>[7]</sup>

#### BCN Reactivity and Kinetics:

The endo-BCN group is a highly reactive strained alkyne used in SPAAC reactions. The ring strain of the cyclooctyne allows it to react with azides without the need for a cytotoxic copper catalyst, making it ideal for in vivo and cellular applications.<sup>[4]</sup> The reaction is highly selective, forming a stable triazole linkage.

Kinetic studies have been performed on the core endo-BCN structure. The second-order rate constant for the reaction of endo-BCN with benzyl azide has been reported to be  $0.29 \text{ M}^{-1}\text{s}^{-1}$  in a  $\text{CD}_3\text{CN}/\text{D}_2\text{O}$  mixture.<sup>[5]</sup>

## Experimental Protocols

A key application of **endo-BCN-NHS carbonate** is the modification of proteins, such as elastin-like polypeptides (ELPs), to introduce clickable handles for subsequent functionalization, often leading to the formation of hydrogels for applications like cell encapsulation.<sup>[8]</sup> The following is a generalized protocol for the modification of a protein with **endo-BCN-NHS carbonate**, based on common practices for NHS ester conjugations.

#### Materials:

- Protein (e.g., Elastin-Like Polypeptide) containing primary amines (lysine residues)
- **endo-BCN-NHS carbonate**
- Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

- Anhydrous dimethyl sulfoxide (DMSO)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

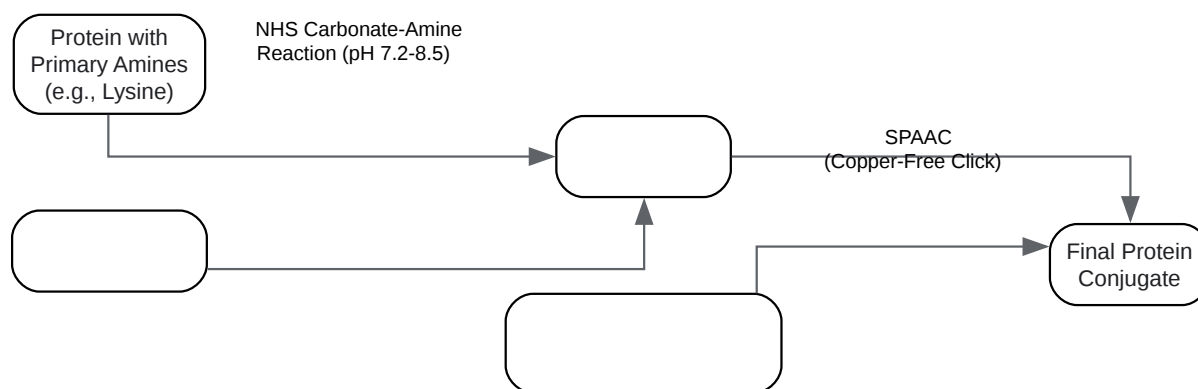
- Protein Preparation:
  - Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
  - Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
- **endo-BCN-NHS Carbonate** Stock Solution Preparation:
  - Immediately before use, dissolve the **endo-BCN-NHS carbonate** in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
- Conjugation Reaction:
  - Add a 5-20 molar excess of the **endo-BCN-NHS carbonate** stock solution to the protein solution. The optimal molar ratio should be determined empirically for the specific protein.
  - Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C.
- Quenching the Reaction:
  - Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted **endo-BCN-NHS carbonate**.
  - Incubate for 15-30 minutes at room temperature.
- Purification of the BCN-modified Protein:
  - Remove the excess reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using size-exclusion chromatography.

- Characterization:
  - Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or by reacting the BCN-modified protein with an azide-containing fluorescent probe followed by spectrophotometric analysis.

## Visualizing Workflows and Relationships

Diagram of the Two-Step Bioconjugation Strategy:

The following diagram illustrates the overall workflow for using **endo-BCN-NHS carbonate** to conjugate a protein with an azide-modified molecule.

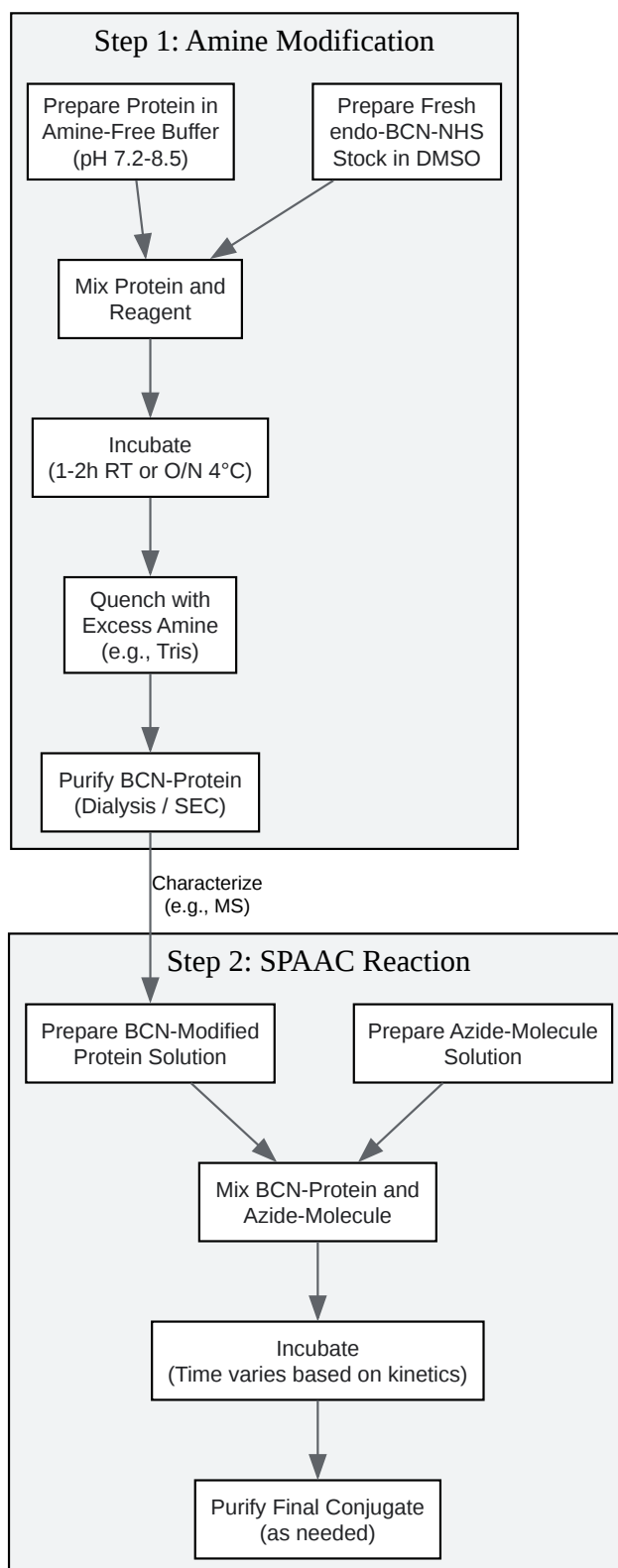


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Caption: A schematic of the two-step bioconjugation process.

Logical Relationship of Reaction Steps and Considerations:

This diagram outlines the logical steps and key considerations for a successful bioconjugation experiment using **endo-BCN-NHS carbonate**.



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Caption: A flowchart of the experimental workflow and key decision points.

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